molecular formula C22H26F3N3O3 B11239886 2-(5-methoxy-2-((4-methylpiperidin-1-yl)methyl)-4-oxopyridin-1(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide

2-(5-methoxy-2-((4-methylpiperidin-1-yl)methyl)-4-oxopyridin-1(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide

Cat. No.: B11239886
M. Wt: 437.5 g/mol
InChI Key: WPYDDWSBLIZDPA-UHFFFAOYSA-N
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Description

2-{5-METHOXY-2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-4-OXO-1,4-DIHYDROPYRIDIN-1-YL}-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE is a complex organic compound that features a combination of methoxy, piperidine, and trifluoromethyl phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-METHOXY-2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-4-OXO-1,4-DIHYDROPYRIDIN-1-YL}-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Nucleophilic substitution reactions: These reactions involve the substitution of a leaving group by a nucleophile.

    Cyclization reactions: These reactions form the piperidine ring structure.

    Amidation reactions: These reactions involve the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

2-{5-METHOXY-2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-4-OXO-1,4-DIHYDROPYRIDIN-1-YL}-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols.

Scientific Research Applications

2-{5-METHOXY-2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-4-OXO-1,4-DIHYDROPYRIDIN-1-YL}-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE has several scientific research applications, including:

    Medicinal Chemistry: This compound is studied for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Biological Research: The compound is used in studies to understand its interactions with biological targets and pathways.

Mechanism of Action

The mechanism of action of 2-{5-METHOXY-2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-4-OXO-1,4-DIHYDROPYRIDIN-1-YL}-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxypyridine-5-boronic acid pinacol ester: This compound shares the methoxy and pyridine groups but differs in its overall structure and applications.

    Piperidine derivatives: These compounds share the piperidine ring structure and are widely studied for their pharmacological properties.

Uniqueness

2-{5-METHOXY-2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-4-OXO-1,4-DIHYDROPYRIDIN-1-YL}-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C22H26F3N3O3

Molecular Weight

437.5 g/mol

IUPAC Name

2-[5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-4-oxopyridin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C22H26F3N3O3/c1-15-6-8-27(9-7-15)12-18-11-19(29)20(31-2)13-28(18)14-21(30)26-17-5-3-4-16(10-17)22(23,24)25/h3-5,10-11,13,15H,6-9,12,14H2,1-2H3,(H,26,30)

InChI Key

WPYDDWSBLIZDPA-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)CC2=CC(=O)C(=CN2CC(=O)NC3=CC=CC(=C3)C(F)(F)F)OC

Origin of Product

United States

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